molecular formula C10H14N2O B2628696 2-amino-N-(2-phenylethyl)acetamide CAS No. 62885-88-5

2-amino-N-(2-phenylethyl)acetamide

Cat. No.: B2628696
CAS No.: 62885-88-5
M. Wt: 178.235
InChI Key: AOTLMPMRTWNYBN-UHFFFAOYSA-N
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Description

2-amino-N-(2-phenylethyl)acetamide is an organic compound with the molecular formula C10H14N2O It is a derivative of acetamide, where the amide nitrogen is substituted with a 2-phenylethyl group and an amino group is attached to the alpha carbon of the acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-phenylethyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-phenylethylamine with chloroacetyl chloride to form N-(2-phenylethyl)chloroacetamide, which is then treated with ammonia to yield the desired product. The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process would likely include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like hydroxide ions or amines can react with the amide group under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-N-(2-phenylethyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to the active site of the target molecule, leading to a change in its activity or function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenylethyl)acetamide: Lacks the amino group, making it less reactive in certain chemical reactions.

    2-aminoacetamide: Lacks the 2-phenylethyl group, resulting in different physical and chemical properties.

    Phenylethylamine: Lacks the acetamide group, leading to different biological activity and applications.

Uniqueness

2-amino-N-(2-phenylethyl)acetamide is unique due to the presence of both the amino and 2-phenylethyl groups, which confer specific reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-amino-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTLMPMRTWNYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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